Desoxo-Narchinol A

Description

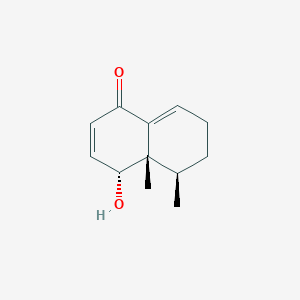

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4R,4aS,5R)-4-hydroxy-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalen-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8-4-3-5-9-10(13)6-7-11(14)12(8,9)2/h5-8,11,14H,3-4H2,1-2H3/t8-,11-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSIMWUTQXMOSD-FXAINCCUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=C2C1(C(C=CC2=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC=C2[C@]1([C@@H](C=CC2=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to Desoxo-Narchinol A: Molecular Structure, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desoxo-Narchinol A is a sesquiterpenoid of significant interest, isolated from the medicinal plant Nardostachys jatamansi.[1][][3] This compound has garnered attention within the scientific community for its notable biological activities, particularly its anti-inflammatory and anti-neuroinflammatory properties.[][4][5] This technical guide provides a detailed overview of the molecular structure of this compound, its mechanism of action, and relevant experimental methodologies for its study.

Molecular Structure and Physicochemical Properties

This compound is a bicyclic sesquiterpenoid characterized by a tetrahydronaphthalenone core. Its chemical and physical properties are essential for understanding its behavior in biological systems and for developing analytical methods.

2.1. Chemical Identity

-

IUPAC Name: (4R,4aS,5R)-4-hydroxy-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalen-1-one[][6]

-

CAS Number: 53859-06-6[][7]

-

Synonyms: Desoxonarchinol A[8]

2.2. Structural Features The core structure consists of a fused six-membered ring system. Key features include a ketone group, a hydroxyl group, and two methyl groups at stereochemically defined positions, which are crucial for its biological activity.

2.3. Physicochemical Data The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 192.25 g/mol | [6][7] |

| Exact Mass | 192.115 Da | [6][8] |

| Hydrogen Bond Donor Count | 1 | [8] |

| Hydrogen Bond Acceptor Count | 2 | [8] |

| Rotatable Bond Count | 0 | [8] |

| Topological Polar Surface Area | 37.3 Ų | [6][8] |

| Complexity | 327 | [6][8] |

Biological Activity and Signaling Pathways

This compound exhibits potent anti-inflammatory and anti-neuroinflammatory effects through the modulation of specific cellular signaling pathways.

3.1. Anti-inflammatory Activity this compound has been shown to protect against lipopolysaccharide (LPS)-induced endotoxin shock.[1] Its mechanism involves the inhibition of pro-inflammatory cytokine production, such as Interleukin (IL)-1β, IL-6, and Tumor Necrosis Factor-alpha (TNF-α).[1] This effect is mediated through the deactivation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[1]

3.2. Anti-neuroinflammatory Effects In the context of neuroinflammation, this compound demonstrates protective effects by up-regulating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway.[] The activation of this protective pathway is regulated by the phosphorylation of p38 and Extracellular signal-regulated kinase (ERK), and also involves the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade.

Experimental Protocols

Detailed methodologies are critical for the accurate study of this compound. The following protocols are based on published literature.

4.1. Pharmacokinetic Analysis via LC-MS/MS This protocol outlines the quantification of this compound in plasma samples.[4][5]

-

Sample Preparation (Solid-Phase Extraction):

-

Condition a C18 SPE cartridge.

-

Load 100 µL of plasma sample onto the cartridge.

-

Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol.

-

Elute this compound with 1 mL of methanol.

-

Evaporate the eluent to dryness under a nitrogen stream.

-

Reconstitute the residue in 100 µL of the mobile phase for analysis.

-

-

Liquid Chromatography Conditions:

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.[5]

-

Detection: Multiple Reaction Monitoring (MRM).

-

Monitor specific precursor-to-product ion transitions for this compound and an internal standard.

-

4.2. In Vivo Murine Endotoxin Shock Model This model is used to evaluate the anti-inflammatory efficacy of this compound in a living organism.[1]

-

Animals: Use male C57BL/6 mice.

-

Acclimatization: Allow mice to acclimatize for at least one week before the experiment.

-

Grouping: Divide mice into control and treatment groups.

-

Administration: Administer this compound (0.05, 0.1, or 0.5 mg/kg) or vehicle (control) via intraperitoneal (i.p.) injection.[1]

-

LPS Challenge: One hour after treatment, induce endotoxin shock by i.p. injection of a lethal dose of LPS.[1]

-

Monitoring: Monitor survival rates over a specified period (e.g., 48 hours).

-

Tissue Analysis: At the end of the experiment, collect blood and organs (liver, lung) to measure pro-inflammatory cytokine levels and assess tissue injury.[1]

Quantitative Data Summary

5.1. Pharmacokinetic Parameters The following table presents pharmacokinetic data for this compound following oral administration in rats.[4]

| Parameter | Pure Compound | NR Extract |

| Tmax (min) | 7.50 | 8.33 |

| AUC₀₋∞ (µg·min/mL) | 156.34 | 133.90 |

| Tmax: Time to reach maximum plasma concentration. AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity. NR: Nardostachyos Radix et Rhizoma. |

5.2. In Vivo Efficacy The effective dose of this compound in the murine LPS-induced endotoxin shock model is summarized below.

| Treatment | Dosage (i.p.) | Outcome | Reference |

| This compound | 0.05, 0.1, 0.5 mg/kg | Dramatically reduced mortality | [1] |

Conclusion

This compound is a promising natural compound with well-defined anti-inflammatory and anti-neuroinflammatory properties. Its mechanisms of action, centered on the p38 MAPK and Nrf2/HO-1 pathways, offer clear targets for therapeutic development. The established molecular structure and the availability of detailed analytical and in vivo protocols provide a solid foundation for further preclinical and clinical investigation into its potential as a therapeutic agent for inflammatory and neurodegenerative diseases.

References

- 1. Anti-inflammatory effect of desoxo-narchinol-A isolated from Nardostachys jatamansi against lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic study comparing pure this compound and nardosinonediol with extracts from Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C12H16O2 | CID 56835056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 53859-06-6 | DCA85906 | Biosynth [biosynth.com]

- 8. Phytochemical: this compound [caps.ncbs.res.in]

Desoxo-Narchinol A: A Technical Guide on its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desoxo-Narchinol A, a sesquiterpenoid compound, has been identified and isolated from Nardostachys jatamansi, a plant with a long history of use in traditional medicine.[1][2][3][4] This technical guide provides a comprehensive overview of the discovery, origin, and biological properties of this compound, with a focus on its anti-inflammatory and anti-neuroinflammatory effects. Detailed experimental protocols for its isolation and the investigation of its mechanism of action are presented, alongside a summary of key quantitative data. Furthermore, this guide illustrates the signaling pathways modulated by this compound, providing a valuable resource for researchers and professionals in the field of drug discovery and development.

Discovery and Origin

This compound is a naturally occurring sesquiterpenoid that has been isolated from the rhizomes of Nardostachys jatamansi DC, a flowering plant belonging to the Valerianaceae family.[1][2] This plant, commonly known as Jatamansi or Spikenard, grows in the Himalayan region and has been utilized for centuries in traditional Ayurvedic medicine for its therapeutic properties.[5] The isolation of this compound is a result of phytochemical investigations into the bioactive constituents of Nardostachys jatamansi.[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₂ | [1][4] |

| Molecular Weight | 192.25 g/mol | [1][4] |

| IUPAC Name | (4R,4aS,5R)-4-hydroxy-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalen-1-one | [1][4] |

| CAS Number | 53859-06-6 | [1] |

| Appearance | Powder | [1] |

| Purity | >98.0% | [1] |

Biological Activity and Mechanism of Action

This compound has demonstrated significant anti-inflammatory and anti-neuroinflammatory activities.[1][2] Studies have shown its potential in mitigating inflammatory responses induced by lipopolysaccharide (LPS).[6][7] The primary mechanisms of action involve the modulation of key signaling pathways: the nuclear factor kappa B (NF-κB) pathway and the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway.[3][8]

Anti-Inflammatory Effects

This compound has been shown to inhibit the production of pro-inflammatory mediators. In a murine endotoxin shock model, pretreatment with this compound significantly reduced mortality and inhibited the production of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and tumor necrosis factor-alpha (TNF-α) in the liver and lungs.[6] In vitro studies using murine peritoneal macrophages have shown that it inhibits the production of nitric oxide (NO), cyclooxygenase-2 (COX-2), and prostaglandin E2 (PGE2).[6]

Anti-Neuroinflammatory Effects

This compound exhibits anti-neuroinflammatory effects by up-regulating the Nrf2/HO-1 signaling pathway.[1][8] This pathway is crucial for cellular defense against oxidative stress. By activating this pathway, this compound helps to protect neuronal cells from inflammation-induced damage. Furthermore, it has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation.[3] This dual action on both pro-inflammatory and cytoprotective pathways highlights its therapeutic potential for neurodegenerative diseases.

Quantitative Data

The following tables summarize the key quantitative data from studies on the biological activity of this compound.

Table 2: Effect of this compound on LPS-Induced Mortality in Mice

| Treatment Group | Dose (mg/kg) | Survival Rate (%) |

| Control (LPS only) | - | 0 |

| This compound | 0.05 | 40 |

| This compound | 0.1 | 60 |

| This compound | 0.5 | 80 |

Data adapted from an in vivo murine endotoxin shock model.[6]

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Pure this compound | N. jatamansi Extract |

| Tmax (min) | 7.50 | 8.33 |

| AUC₀₋∞ (μg·min/mL) | 156.34 | 133.90 |

Tmax: Time to reach maximum plasma concentration; AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity.[9]

Experimental Protocols

The following sections provide detailed methodologies for the isolation of this compound and the investigation of its effects on key signaling pathways. These are representative protocols based on standard techniques used in natural product chemistry and molecular biology.

Isolation of this compound from Nardostachys jatamansi

This protocol describes a general method for the extraction and isolation of sesquiterpenoids from plant material.

Experimental Workflow for Isolation

Caption: General workflow for the isolation of this compound.

Protocol:

-

Extraction: The dried and powdered rhizomes of Nardostachys jatamansi are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to obtain a crude extract.

-

Solvent Partitioning: The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The ethyl acetate fraction, which is likely to contain sesquiterpenoids, is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC using a C18 column and a mobile phase of methanol and water.

-

Structure Elucidation and Purity Assessment: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H-NMR, ¹³C-NMR, COSY, HMBC, NOESY) and Mass Spectrometry (MS). Purity is typically assessed by HPLC.

Investigation of NF-κB and Nrf2/HO-1 Signaling Pathways

This protocol outlines the key experiments to elucidate the effect of this compound on these signaling pathways in a cell-based model (e.g., murine macrophages like RAW 264.7 or microglial cells).

Experimental Workflow for Signaling Pathway Analysis

Caption: Workflow for analyzing NF-κB and Nrf2/HO-1 signaling.

Protocol:

-

Cell Culture and Treatment: Cells are cultured in appropriate media. Prior to stimulation, cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

-

LPS Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Western Blot Analysis:

-

NF-κB Pathway: Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against phosphorylated IκBα (p-IκBα), total IκBα, and the p65 subunit of NF-κB.

-

Nrf2/HO-1 Pathway: Similarly, the expression levels of Nrf2 and HO-1 proteins are determined using specific primary antibodies.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using commercial ELISA kits.

-

Quantitative Real-Time PCR (qPCR): Total RNA is extracted from the cells and reverse-transcribed to cDNA. The mRNA expression levels of inflammatory genes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are quantified by qPCR.

Signaling Pathway Diagrams

The following diagrams illustrate the proposed mechanisms of action of this compound on the NF-κB and Nrf2/HO-1 signaling pathways.

NF-κB Signaling Pathway

Caption: Inhibition of the NF-κB pathway by this compound.

Nrf2/HO-1 Signaling Pathway

Caption: Activation of the Nrf2/HO-1 pathway by this compound.

Conclusion

This compound, a sesquiterpenoid from Nardostachys jatamansi, presents a promising natural compound with potent anti-inflammatory and anti-neuroinflammatory properties. Its mechanism of action, involving the inhibition of the NF-κB pathway and the activation of the Nrf2/HO-1 pathway, provides a solid foundation for its further investigation as a potential therapeutic agent for inflammatory and neurodegenerative diseases. This guide offers a comprehensive resource for researchers to understand and build upon the current knowledge of this compound.

References

- 1. desoxonarchinol A - MeSH - NCBI [ncbi.nlm.nih.gov]

- 2. Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C12H16O2 | CID 56835056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. This compound and Narchinol B Isolated from Nardostachys jatamansi Exert Anti-neuroinflammatory Effects by Up-regulating of Nuclear Transcription Factor Erythroid-2-Related Factor 2/Heme Oxygenase-1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effect of desoxo-narchinol-A isolated from Nardostachys jatamansi against lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. arxiv.org [arxiv.org]

- 8. The Regulation of the NF-κB p65 and Nrf2/HO-1 Signaling Pathways by Fucoxanthin in Human THP-1 Monocyte Macrophages Under a Lipopolysaccharide-Induced Inflammation Model [mdpi.com]

- 9. This compound and Narchinol B Isolated from Nardostachys jatamansi Exert Anti-neuroinflammatory Effects by Up-regulating of Nuclear Transcription Factor Erythroid-2-Related Factor 2/Heme Oxygenase-1 Signaling | springermedicine.com [springermedicine.com]

Nardostachys jatamansi as a Source of Desoxo-Narchinol A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nardostachys jatamansi, a perennial herb native to the Himalayan region, has a long history of use in traditional medicine.[1][2] Modern phytochemical investigations have revealed a rich composition of bioactive compounds, primarily sesquiterpenoids, which are believed to be responsible for its therapeutic effects.[1][3] Among these, Desoxo-Narchinol A, a sesquiterpenoid, has garnered significant scientific interest for its potent anti-inflammatory and anti-neuroinflammatory properties.[4][5] This technical guide provides an in-depth overview of Nardostachys jatamansi as a natural source of this compound, focusing on its extraction, biological activities, and mechanisms of action.

Chemical Profile of Nardostachys jatamansi

The rhizomes of Nardostachys jatamansi are the primary source of its medicinally important constituents. The essential oil and extracts derived from the rhizomes contain a complex mixture of volatile and non-volatile compounds.

Key Chemical Classes:

-

Sesquiterpenoids: This is the most abundant class of compounds and includes jatamansone (valeranone), nardostachone, and a variety of other structurally diverse molecules.[1] this compound belongs to this class.

-

Coumarins

-

Lignans and Neolignans

-

Alkaloids

-

Steroids

A gas chromatography-mass spectrometry (GC-MS) analysis of hexane and methanolic extracts of Nardostachys jatamansi rhizomes identified numerous compounds, with sesquiterpenoids like Veridiflorol and Globulol being major constituents.[1]

This compound: A Potent Anti-inflammatory Agent

This compound has been isolated from Nardostachys jatamansi and demonstrated significant biological activity, particularly in modulating inflammatory responses.

Anti-inflammatory and Anti-neuroinflammatory Effects

Research has shown that this compound exhibits protective effects against lipopolysaccharide (LPS)-induced endotoxin shock and inflammation.[5] It has been found to inhibit the production of pro-inflammatory mediators, including:

-

Nitric oxide (NO)

-

Prostaglandin E2 (PGE2)

-

Inducible nitric oxide synthase (iNOS)

-

Cyclooxygenase-2 (COX-2)

-

Interleukin-1β (IL-1β)

-

Interleukin-6 (IL-6)

These effects are attributed to its ability to modulate key signaling pathways involved in the inflammatory cascade.

Experimental Protocols

Extraction and Isolation of this compound

The following is a generalized protocol for the extraction and isolation of sesquiterpenoids, including this compound, from the rhizomes of Nardostachys jatamansi, based on methodologies reported in the literature.[1][4][7][8]

1. Plant Material Preparation:

-

Collect and authenticate the rhizomes of Nardostachys jatamansi.

-

Shade-dry the rhizomes and grind them into a coarse powder.

-

Pass the powder through a 40-mesh sieve to ensure uniform particle size.[1]

2. Extraction:

-

Soxhlet Extraction:

-

Maceration:

-

Alternatively, macerate the powdered rhizomes in methanol or n-hexane for a week with regular agitation.[1]

-

-

Concentration:

-

Filter the resulting extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

3. Fractionation and Isolation:

-

Solvent Partitioning:

-

Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

-

Column Chromatography:

-

Subject the bioactive fraction (typically the chloroform or ethyl acetate fraction) to column chromatography on silica gel.

-

Elute with a gradient of n-hexane and ethyl acetate to separate the mixture into fractions.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions containing this compound using preparative HPLC with a C18 column.

-

Use a mobile phase gradient of acetonitrile and water to isolate the pure compound.

-

4. Structure Elucidation:

-

Confirm the structure of the isolated this compound using spectroscopic techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4][7][8]

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating multiple intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[4] this compound has been shown to inhibit this pathway by:

-

Suppressing the phosphorylation and degradation of the inhibitor of κB (IκB)-α.[6]

-

Preventing the nuclear translocation of the p65/p50 heterodimer.[6]

Activation of the Nrf2/HO-1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a critical cellular defense mechanism against oxidative stress and inflammation.[6] this compound activates this pathway through:

-

Increased phosphorylation of p38 and extracellular signal-regulated kinase (ERK).[6]

-

Induction of Nrf2 activation and subsequent upregulation of HO-1 expression.[6]

-

Involvement of the PI3K/Akt signaling pathway in HO-1 activation.[6]

Quantitative Data

In Vivo Anti-inflammatory Activity of this compound

| Parameter | Dosage | Outcome |

| Mortality in LPS-induced endotoxin shock model | 0.05 mg/kg | Dramatically reduced mortality[5] |

| 0.1 mg/kg | Dramatically reduced mortality[5] | |

| 0.5 mg/kg | Dramatically reduced mortality[5] | |

| Pro-inflammatory Cytokine Production (IL-1β, IL-6, TNF-α) in liver and lung | 0.05 - 0.5 mg/kg | Inhibition of production[5] |

Pharmacokinetic Parameters of this compound in Rats

| Compound Form | Tmax (min) | AUC0-∞ (µg·min/mL) |

| Pure this compound | 7.50 | 156.34[9] |

| Nardostachys jatamansi Extract | 8.33 | 133.90[9] |

Conclusion

Nardostachys jatamansi is a valuable natural source of the sesquiterpenoid this compound. This compound has demonstrated significant anti-inflammatory and anti-neuroinflammatory activities through the modulation of the NF-κB and Nrf2/HO-1 signaling pathways. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Further research is warranted to fully elucidate its pharmacological profile and to develop it as a potential therapeutic agent for inflammatory and neurodegenerative diseases.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Metabolome and transcriptome associated analysis of sesquiterpenoid metabolism in Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effect of desoxo-narchinol-A isolated from Nardostachys jatamansi against lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound and Narchinol B Isolated from Nardostachys jatamansi Exert Anti-neuroinflammatory Effects by Up-regulating of Nuclear Transcription Factor Erythroid-2-Related Factor 2/Heme Oxygenase-1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Two new sesquiterpenoids from the rhizomes of Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic study comparing pure this compound and nardosinonediol with extracts from Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidation of the Biosynthesis of Desoxo-Narchinol A Remains a Scientific Frontier

A comprehensive review of current scientific literature reveals a notable absence of a defined biosynthetic pathway for Desoxo-Narchinol A, a sesquiterpenoid of interest from the plant Nardostachys jatamansi. While the compound has been isolated and its pharmacological properties are the subject of ongoing research, the specific enzymatic steps leading to its formation within the plant are yet to be elucidated. This technical overview synthesizes the available information and outlines the general, putative pathway for its class of compounds, highlighting the existing knowledge gaps for researchers and drug development professionals.

This compound is a known bioactive compound isolated from Nardostachys jatamansi, a plant used in traditional medicine.[1][2][3] Scientific investigations have primarily focused on its anti-inflammatory and anti-neuroinflammatory effects, exploring the molecular mechanisms by which it modulates cellular signaling pathways such as NF-κB and Nrf2/HO-1.[1][4] Furthermore, pharmacokinetic studies have been conducted to understand its absorption, distribution, metabolism, and excretion.[5][6]

Interestingly, one study has identified this compound as a degradation product of nardosinone, another major bioactive constituent of Nardostachys jatamansi.[7] This suggests a potential chemical relationship between the two molecules, but does not delineate a biosynthetic route within the plant. The chemical structure and properties of this compound are well-documented in chemical databases.[8]

Despite these research efforts, the core biosynthetic pathway—the sequence of enzymatic reactions and intermediate molecules leading to the synthesis of this compound in Nardostachys jatamansi—has not been reported. Research into the genetic and enzymatic basis for the production of specialized metabolites in many plant species is still an expanding field of study.

Putative General Biosynthetic Route for Sesquiterpenoids

As this compound is classified as a sesquiterpenoid, its biosynthesis is presumed to follow the general pathway for this class of compounds. This pathway begins with primary metabolism and proceeds through the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway to produce the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). For sesquiterpenoids, the precursor is farnesyl pyrophosphate (FPP), which is formed by the condensation of two molecules of IPP with one molecule of DMAPP.

The diversification of sesquiterpenoids arises from the activity of a large family of enzymes known as sesquiterpene synthases (TPSs). These enzymes catalyze the cyclization of the linear FPP molecule into a vast array of cyclic hydrocarbon skeletons. Following the initial cyclization, the sesquiterpene scaffold can undergo a series of post-cyclization modifications, including oxidation, reduction, and acylation, which are typically catalyzed by cytochrome P450 monooxygenases (CYPs), dehydrogenases, and acyltransferases. These modifications lead to the final, functionally diverse sesquiterpenoid products.

While this general framework is well-established for many plant secondary metabolites, the specific TPSs, CYPs, and other enzymes responsible for the biosynthesis of this compound have not been identified. Future research in this area would likely involve transcriptomic and genomic analysis of Nardostachys jatamansi to identify candidate genes, followed by heterologous expression and enzymatic assays to characterize their function.

Future Directions

The elucidation of the this compound biosynthetic pathway would require a multi-faceted research approach, including:

-

Transcriptome and Genome Sequencing: To identify candidate genes encoding for terpene synthases, cytochrome P450s, and other modifying enzymes that are expressed in the tissues where this compound is produced.

-

Enzyme Characterization: In vitro and in vivo functional characterization of candidate enzymes to determine their specific roles in the pathway.

-

Metabolite Profiling: To identify potential intermediates in the biosynthetic pathway.

Unraveling this pathway would not only be a significant contribution to the fundamental understanding of plant biochemistry but could also open avenues for the biotechnological production of this compound and related compounds for pharmaceutical applications.

At present, a detailed technical guide with quantitative data, experimental protocols, and pathway diagrams for the specific biosynthesis of this compound cannot be constructed due to the lack of available scientific data. The information presented here serves to summarize the current state of knowledge and to frame the necessary future research for the scientific community.

References

- 1. This compound and Narchinol B Isolated from Nardostachys jatamansi Exert Anti-neuroinflammatory Effects by Up-regulating of Nuclear Transcription Factor Erythroid-2-Related Factor 2/Heme Oxygenase-1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and Narchinol B Isolated from Nardostachys jatamansi Exert Anti-neuroinflammatory Effects by Up-regulating of Nuclear Transcription Factor Erythroid-2-Related Factor 2/Heme Oxygenase-1 Signaling | springermedicine.com [springermedicine.com]

- 3. Chemical Analysis of the Ingredients of 20% Aqueous Ethanol Extract of Nardostachys jatamansi through Phytochemical Study and Evaluation of Anti-Neuroinflammatory Component - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effect of desoxo-narchinol-A isolated from Nardostachys jatamansi against lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic study comparing pure this compound and nardosinonediol with extracts from Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Degradation Profiling of Nardosinone at High Temperature and in Simulated Gastric and Intestinal Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C12H16O2 | CID 56835056 - PubChem [pubchem.ncbi.nlm.nih.gov]

Desoxo-Narchinol A: A Technical Guide to its Chemical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desoxo-Narchinol A, a sesquiterpenoid isolated from the medicinal plant Nardostachys jatamansi, has garnered significant interest for its potent anti-inflammatory and anti-neuroinflammatory properties. This technical guide provides a comprehensive overview of its chemical properties, characterization data, and known biological activities. Detailed experimental protocols for its isolation and key biological assays are outlined, and its modulation of critical signaling pathways is visualized. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Properties and Identifiers

This compound is a bicyclic sesquiterpenoid belonging to the nardosinane class. Its chemical structure features a tetahydronaphthalenone core with hydroxyl and methyl substitutions.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₂ | PubChem |

| Molecular Weight | 192.25 g/mol | PubChem |

| IUPAC Name | (4R,4aS,5R)-4-hydroxy-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalen-1-one | PubChem |

| CAS Number | 53859-06-6 | PubChem |

| ChEMBL ID | CHEMBL1933703 | PubChem |

Spectroscopic Characterization

Mass Spectrometry (MS): An LC-MS/MS method has been developed for the quantification of this compound in biological matrices. The precursor/product ion pair selected for multiple reaction monitoring (MRM) is m/z 192.94 → 99.00.

Isolation from Nardostachys jatamansi

This compound is a major bioactive constituent of Nardostachys jatamansi, a plant used in traditional medicine.[1] The general procedure for its isolation involves solvent extraction followed by chromatographic separation.

Experimental Protocol: Isolation of this compound

The following is a generalized protocol based on methods described for the isolation of sesquiterpenoids from Nardostachys jatamansi.

-

Extraction: The dried and powdered rhizomes of Nardostachys jatamansi are extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude MeOH extract is suspended in water and partitioned successively with ethyl acetate (EtOAc). The EtOAc-soluble fraction, which contains the less polar compounds including sesquiterpenoids, is collected.

-

Column Chromatography: The EtOAc fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and EtOAc. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient, to yield the pure compound.

Biological Activity and Mechanism of Action

This compound exhibits significant anti-inflammatory and anti-neuroinflammatory activities. Its mechanism of action involves the modulation of key signaling pathways that regulate the inflammatory response.

Anti-Neuroinflammatory Effects

This compound has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells. This is achieved through the upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2]

Experimental Protocols for Biological Assays

This assay is a common in vitro method to assess the anti-inflammatory activity of a compound.

-

Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response.

-

Incubation: The plate is incubated for 24 hours at 37°C in a 5% CO₂ incubator.

-

Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) are mixed and incubated for 10 minutes at room temperature.

-

Measurement: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

This technique is used to determine the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB and Nrf2/HO-1 signaling pathways.

-

Cell Lysis: RAW 264.7 cells, treated as described above, are lysed using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies specific for the proteins of interest (e.g., p-p65, p65, IκBα, Nrf2, HO-1, and a loading control like β-actin or GAPDH).

-

Secondary Antibody Incubation: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Pharmacokinetic Properties

Pharmacokinetic studies of this compound have been conducted in rats and mice, providing insights into its absorption, distribution, metabolism, and excretion.

| Parameter | Rat | Mouse |

| Tmax (min) | 7.50 (pure compound) | Not Reported |

| 8.33 (extract) | ||

| AUC₀₋∞ (µg·min/mL) | 156.34 (pure compound) | Not Reported |

| 133.90 (extract) | ||

| Oral Bioavailability (%) | 18.1 | 28.4 |

*Data from a study comparing the pure compound to a Nardostachys jatamansi extract.[3]

Conclusion

This compound is a promising natural product with well-defined anti-inflammatory and anti-neuroinflammatory properties. Its mechanism of action, involving the modulation of the NF-κB and Nrf2/HO-1 signaling pathways, makes it an attractive candidate for further investigation in the context of inflammatory and neurodegenerative diseases. This technical guide provides a foundational overview for researchers and professionals to aid in their future studies of this compelling bioactive compound. Further research is warranted to fully elucidate its spectroscopic properties and to develop optimized and standardized isolation protocols.

References

- 1. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Desoxo-Narchinol A: A Technical Guide on its Bioactivity and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desoxo-Narchinol A, a sesquiterpenoid isolated from Nardostachys jatamansi, has emerged as a compound of significant interest due to its potent anti-inflammatory and anti-neuroinflammatory properties. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and underlying molecular mechanisms. Quantitative data from key studies are summarized, and detailed experimental protocols are outlined to facilitate further research and development. The guide also includes visualizations of the key signaling pathways modulated by this compound, offering a deeper understanding of its mode of action.

Chemical and Physical Properties

This compound is a naturally occurring compound with the following identifiers:

| Property | Value |

| CAS Number | 53859-06-6[1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₆O₂[1][3][4][5] |

| Molecular Weight | 192.25 g/mol [1][3][4][5] |

| IUPAC Name | (4R,4aS,5R)-4-hydroxy-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalen-1-one[3][4] |

| Synonyms | DN[2] |

Biological Activity and Quantitative Data

This compound exhibits significant anti-inflammatory and anti-neuroinflammatory effects. Its primary mechanism involves the modulation of key signaling pathways in immune cells, particularly microglia.

Anti-Neuroinflammatory Activity

In cellular models of neuroinflammation using lipopolysaccharide (LPS)-stimulated BV2 microglial cells, this compound has been shown to potently inhibit the production of key pro-inflammatory mediators.

| Mediator | IC₅₀ Value (µM) | Cell Line | Notes |

| Nitric Oxide (NO) | 3.48 ± 0.47[1] | BV2 Microglia | Dose-dependent inhibition of LPS-induced NO production.[1] |

| Pro-inflammatory Mediators (NO, PGE₂, IL-1β, IL-6, TNF-α) | 2 - 6[2] | BV2 and Primary Microglia | Significant inhibition of overproduction of these mediators.[2] |

In Vivo Anti-inflammatory Efficacy

In a murine model of endotoxin shock induced by LPS, pre-treatment with this compound demonstrated a significant protective effect.

| Dosage (mg/kg) | Outcome | Animal Model |

| 0.05, 0.1, 0.5 | Dramatically reduced mortality[2] | Murine LPS-induced endotoxin shock model[2] |

| 0.05, 0.1, 0.5 | Inhibited tissue injury and production of IL-1β, IL-6, and TNF-α in the liver and lung.[2] | Murine LPS-induced endotoxin shock model[2] |

Pharmacokinetics

Pharmacokinetic studies in rats have provided initial data on the absorption and clearance of this compound.

| Parameter | Pure this compound | Nardostachys jatamansi Extract | Animal Model |

| Tₘₐₓ (min) | 7.50 | 8.33 | Rats |

| AUC₀₋∞ (µg·min/mL) | 156.34 | 133.90 | Rats |

Molecular Mechanisms of Action

This compound exerts its anti-inflammatory effects through the modulation of two critical signaling pathways: the NF-κB pathway and the Nrf2/HO-1 pathway.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit this pathway in LPS-stimulated microglial cells.

Caption: Inhibition of the NF-κB pathway by this compound.

Activation of the Nrf2/HO-1 Signaling Pathway

This compound also upregulates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway, which is a key cellular defense mechanism against oxidative stress and inflammation. This activation is mediated by the phosphorylation of p38 MAPK and ERK. The PI3K/Akt pathway is also involved.

Caption: Activation of the Nrf2/HO-1 pathway by this compound.

Experimental Protocols

The following are generalized protocols based on published studies investigating the anti-neuroinflammatory effects of this compound.

In Vitro Anti-Neuroinflammatory Assay

-

Cell Culture: BV2 murine microglial cells or primary microglia are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 1-50 µM) for a specified period (e.g., 1-3 hours).

-

Stimulation: Neuroinflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture medium.

-

Endpoint Analysis:

-

Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.

-

Cytokine and Prostaglandin Measurement: Levels of TNF-α, IL-6, IL-1β, and Prostaglandin E₂ (PGE₂) in the culture supernatant are quantified using commercially available ELISA kits.

-

Western Blot Analysis: Cell lysates are prepared to determine the protein expression levels of iNOS, COX-2, and components of the NF-κB and Nrf2/HO-1 signaling pathways (e.g., phosphorylated IκBα, total IκBα, nuclear p65, Nrf2, HO-1).

-

In Vivo Endotoxin Shock Model

-

Animals: Male C57BL/6 mice are used.

-

Treatment: this compound (0.05, 0.1, or 0.5 mg/kg) is administered intraperitoneally.

-

Induction of Endotoxemia: One hour after treatment, mice are challenged with a lethal dose of LPS via intraperitoneal injection.

-

Outcome Measures:

-

Survival Rate: Mortality is monitored over a specified period (e.g., 48 hours).

-

Cytokine Analysis: Blood is collected at a specific time point post-LPS injection to measure serum levels of TNF-α, IL-6, and IL-1β by ELISA.

-

Histopathology: Liver and lung tissues are collected, fixed in formalin, and embedded in paraffin. Tissue sections are stained with hematoxylin and eosin (H&E) to assess tissue injury.

-

Conclusion

This compound is a promising natural compound with well-defined anti-neuroinflammatory properties. Its dual action of inhibiting the pro-inflammatory NF-κB pathway and activating the cytoprotective Nrf2/HO-1 pathway makes it an attractive candidate for the development of novel therapeutics for neurodegenerative and inflammatory diseases. The data and protocols presented in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of this compelling molecule.

References

- 1. Anti-neuroinflammatory effects of sesquiterpenoids isolated from Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical Analysis of the Ingredients of 20% Aqueous Ethanol Extract of Nardostachys jatamansi through Phytochemical Study and Evaluation of Anti-Neuroinflammatory Component - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Nardostachys jatamansi DC. on Apoptosis, Inflammation and Oxidative Stress Induced by Doxorubicin in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Occurrence of Desoxo-Narchinol A in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desoxo-Narchinol A, a sesquiterpenoid of the nardosinane type, has garnered significant interest within the scientific community for its pronounced anti-inflammatory and anti-neuroinflammatory properties. This technical guide provides a comprehensive overview of the natural abundance of this compound in plants, focusing on its primary source, Nardostachys jatamansi. Detailed experimental protocols for the extraction, isolation, and quantification of this bioactive compound are presented, alongside an exploration of the key signaling pathways it modulates. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Abundance of this compound

This compound is a major bioactive constituent isolated from Nardostachys jatamansi (family: Caprifoliaceae), a perennial herb native to the Himalayan region.[1] This plant, commonly known as "Jatamansi" or "Spikenard," has a long history of use in traditional medicine systems for treating neurological and inflammatory disorders. The rhizomes and roots of N. jatamansi are the primary plant parts utilized for the extraction of this compound and other bioactive sesquiterpenoids.[2]

Recent research has focused on optimizing the extraction of this compound. A study highlighted that a 20% aqueous ethanol extract of Nardostachys jatamansi rhizomes yielded the highest concentration of this compound.[1] While N. jatamansi is the most well-documented source, the presence and abundance of this compound in other plant species, including those within the broader Valerianaceae family, remain largely unexplored, presenting an opportunity for future phytochemical screening and discovery.

Quantitative Data

The following table summarizes the quantitative analysis of this compound and other related compounds in a 20% aqueous ethanol extract of Nardostachys jatamansi rhizomes (NJ20).[1]

| Compound | Chemical Class | Concentration in Dried Extract (% w/w) |

| This compound | Nardosinane-type sesquiterpenoid | 0.78 ± 0.05 |

| 8α–hydroxypinoresinol | Lignan | 0.25 ± 0.02 |

| Pinoresinol | Lignan | 0.15 ± 0.01 |

| Nardosinonediol | Nardosinane-type sesquiterpenoid | 0.45 ± 0.03 |

| Kanshone A | Nardosinane-type sesquiterpenoid | 0.18 ± 0.01 |

| Isonardosinone | Nardosinane-type sesquiterpenoid | 0.35 ± 0.02 |

| Deblion | Aristolane-type sesquiterpenoid | 0.32 ± 0.03 |

| 1α-hydroxy-(-)-aristolone | Aristolane-type sesquiterpenoid | 0.62 ± 0.04 |

| Nardoaristolone B | Aristolane-type sesquiterpenoid | 0.20 ± 0.02 |

Experimental Protocols

Extraction of this compound from Nardostachys jatamansi

The following protocol describes an optimized method for enriching this compound from N. jatamansi rhizomes.[1]

Objective: To prepare a this compound-enriched extract from dried N. jatamansi rhizomes.

Materials:

-

Dried and powdered rhizomes of Nardostachys jatamansi

-

20% (v/v) aqueous ethanol

-

Reflux condenser system

-

Rotary evaporator

-

C18 solid-phase extraction (SPE) column

-

Methanol (MeOH)

-

Deionized water

Procedure:

-

Extraction:

-

Weigh 500 g of dried and powdered N. jatamansi rhizomes.

-

Place the powdered rhizomes in a round-bottom flask and add a sufficient volume of 20% aqueous ethanol to immerse the material.

-

Set up a reflux condenser system and heat the mixture to 80°C.

-

Maintain the reflux for a designated period (e.g., 2 hours).

-

Allow the mixture to cool and then filter to separate the extract from the solid plant material.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude 20% aqueous ethanol extract (NJ20).

-

-

Solid-Phase Extraction (Optional for further purification):

-

Dissolve a portion of the NJ20 extract in a minimal amount of the initial mobile phase (e.g., 10% methanol in water).

-

Condition a C18 SPE column by washing with methanol followed by deionized water.

-

Load the dissolved extract onto the SPE column.

-

Elute the column with a stepwise gradient of increasing methanol concentration in water (e.g., 10%, 20%, 40%, 60%, 80%, 100% methanol).

-

Collect the fractions and analyze them for the presence of this compound.

-

Quantification of this compound by UPLC-MS/MS

The following is a representative protocol for the quantitative analysis of this compound in plant extracts, adapted from methods used for pharmacokinetic studies.[3][4]

Objective: To accurately quantify the concentration of this compound in a prepared plant extract.

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

C18 reversed-phase column (e.g., ZORBAX Extend C18, 2.1 × 50 mm, 3.5 μm)

Reagents:

-

Acetonitrile (ACN), LC-MS grade

-

Water, LC-MS grade

-

Formic acid, LC-MS grade

-

This compound analytical standard

-

Internal Standard (IS), e.g., Sildenafil

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of the dried plant extract.

-

Dissolve the extract in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

-

Perform a serial dilution to bring the expected concentration of this compound within the calibration range.

-

For each sample, add a fixed concentration of the internal standard.

-

Filter the final solution through a 0.22 µm syringe filter before injection.

-

-

UPLC Conditions:

-

Column: C18 reversed-phase column

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over the run to elute compounds of increasing hydrophobicity.

-

Flow Rate: 0.2-0.4 mL/min

-

Injection Volume: 1-5 µL

-

Column Temperature: 25-40 °C

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Precursor Ion (m/z): [M+H]⁺ for this compound

-

Product Ions (m/z): Specific fragment ions of this compound

-

Optimize other parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.

-

-

Quantification:

-

Prepare a calibration curve using the analytical standard of this compound at several concentration levels.

-

Analyze the samples and calibration standards using the developed UPLC-MS/MS method.

-

Calculate the peak area ratio of this compound to the internal standard.

-

Determine the concentration of this compound in the samples by interpolating from the linear regression of the calibration curve.

-

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory and anti-neuroinflammatory effects by modulating key cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[2]

Caption: Inhibition of the NF-κB pathway by this compound.

Activation of the Nrf2/HO-1 Signaling Pathway

This compound also activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, which is a key cellular defense mechanism against oxidative stress and inflammation.[2]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 4. Pharmacokinetic study comparing pure this compound and nardosinonediol with extracts from Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Screening of Desoxo-Narchinol A: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desoxo-Narchinol A, a sesquiterpenoid isolated from Nardostachys jatamansi, has garnered interest for its potential therapeutic properties. This document provides a comprehensive overview of the preliminary biological screening of this compound, with a focus on its anti-inflammatory and pharmacokinetic profiles. While its anti-inflammatory effects are well-documented, data regarding its anticancer and antimicrobial activities are not currently available in the public domain. This guide synthesizes existing quantitative data, details experimental methodologies, and visualizes key pathways to serve as a foundational resource for researchers in the field of natural product drug discovery.

Anti-inflammatory and Anti-neuroinflammatory Activity

This compound has demonstrated significant anti-inflammatory and anti-neuroinflammatory properties in both in vitro and in vivo models.[1][2][3] Its primary mechanism of action involves the modulation of key inflammatory signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the anti-inflammatory effects of this compound.

| Assay | Cell Line/Model | Parameter | Result | Reference |

| Nitric Oxide (NO) Production Inhibition | LPS-stimulated BV2 microglia | IC₅₀ | 3.48 ± 0.47 µM | [4] |

| Endotoxin Shock Model | Murine | Survival | Increased survival at 0.05, 0.1, and 0.5 mg/kg | [1] |

| Pro-inflammatory Cytokine Inhibition | LPS-stimulated murine peritoneal macrophages | Inhibition | Reduced IL-1β, IL-6, and TNF-α | [1] |

| Pro-inflammatory Mediator Inhibition | LPS-stimulated BV2 and primary microglial cells | Inhibition | Reduced PGE₂, iNOS, and COX-2 | [2][4] |

Experimental Protocols

1.2.1. Cell Culture and Treatment for Anti-neuroinflammatory Assays

BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator. For experiments, cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.[2][3]

1.2.2. Nitric Oxide (NO) Production Assay

Nitrite accumulation in the culture medium, an indicator of NO production, is measured using the Griess reagent. Briefly, cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.[4]

1.2.3. Western Blot Analysis for Protein Expression

Cells are lysed, and protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, p-p38, p-ERK, p-IκB-α, Nrf2, HO-1, and β-actin, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2]

1.2.4. Murine Endotoxin Shock Model

Male mice are administered this compound intraperitoneally at doses of 0.05, 0.1, or 0.5 mg/kg one hour prior to a lethal injection of LPS. Survival is monitored over a defined period. For mechanistic studies, liver and lung tissues are collected for analysis of pro-inflammatory cytokine levels and tissue injury.[1]

Signaling Pathways

This compound exerts its anti-inflammatory effects through the modulation of multiple signaling pathways.

Caption: Anti-inflammatory signaling pathways modulated by this compound.

Pharmacokinetic Profile

A study has characterized the pharmacokinetic parameters of this compound in rats after oral administration.[1]

Quantitative Data Summary

| Parameter | Pure this compound | This compound in NR Extract | Unit | Reference |

| Tₘₐₓ | 7.50 | 8.33 | min | [1] |

| AUC₀₋∞ | 156.34 | 133.90 | µg·min/mL | [1] |

| Oral Bioavailability (Rat) | 18.1 | - | % | [5] |

| Oral Bioavailability (Mouse) | 28.4 | - | % | [5] |

NR Extract: Nardostachyos Radix et Rhizoma extract

Experimental Protocol

2.2.1. Animal Studies

Sprague-Dawley rats are divided into groups and administered either pure this compound or an extract of Nardostachys jatamansi orally. Blood samples are collected at various time points post-administration. Plasma is separated by centrifugation and stored at -80°C until analysis.[1]

2.2.2. Sample Preparation and LC-MS/MS Analysis

Plasma samples are prepared using solid-phase extraction (SPE). The analysis is performed on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Chromatographic separation is achieved on a C18 column with a gradient mobile phase consisting of acetonitrile and 0.1% formic acid in water. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to quantify this compound. The lower limit of quantification has been reported as 5 ng/mL.[1]

Experimental Workflow

References

- 1. Anti-inflammatory effect of desoxo-narchinol-A isolated from Nardostachys jatamansi against lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic study comparing pure this compound and nardosinonediol with extracts from Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound and Narchinol B Isolated from Nardostachys jatamansi Exert Anti-neuroinflammatory Effects by Up-regulating of Nuclear Transcription Factor Erythroid-2-Related Factor 2/Heme Oxygenase-1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antifungal activity of polyphenolic compounds against fluconazole-susceptible and -resistant Candida species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Early In Vitro Studies on Desoxo-Narchinol A: A Technical Guide for Researchers

An In-depth Exploration of the Anti-Inflammatory and Anti-Neuroinflammatory Properties of a Promising Natural Compound

Introduction

Desoxo-Narchinol A, a sesquiterpenoid isolated from Nardostachys jatamansi, has emerged as a compound of significant interest in the field of drug discovery due to its potent anti-inflammatory and anti-neuroinflammatory activities demonstrated in early in vitro studies. This technical guide provides a comprehensive overview of the foundational preclinical research on this compound, with a focus on its mechanisms of action, quantitative efficacy, and the experimental protocols utilized in its initial characterization. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents for inflammatory and neurodegenerative diseases.

Core Mechanism of Action

Early in vitro research has elucidated that this compound exerts its biological effects primarily through the modulation of two key signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway.

-

Inhibition of the NF-κB Signaling Pathway: this compound has been shown to inhibit the activation of NF-κB, a master regulator of inflammation.[1][2] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of the inhibitor of kappa B (IκBα).[2] Consequently, the nuclear translocation of the p65/p50 heterodimer is blocked, leading to a downstream reduction in the expression of pro-inflammatory genes.[2]

-

Activation of the Nrf2/HO-1 Signaling Pathway: In addition to its inhibitory effects on pro-inflammatory signaling, this compound actively promotes cytoprotective mechanisms by activating the Nrf2/HO-1 pathway.[2] This involves the phosphorylation of p38 and extracellular signal-regulated kinase (ERK), as well as the involvement of the PI3K/Akt signaling cascade.[2] Activation of this pathway leads to the upregulation of the antioxidant enzyme Heme Oxygenase-1 (HO-1), which plays a crucial role in resolving inflammation and protecting against oxidative stress.[2]

Quantitative Data on In Vitro Efficacy

The following tables summarize the key quantitative data from early in vitro studies on this compound, providing a clear comparison of its inhibitory effects on various inflammatory mediators.

Table 1: Inhibition of Pro-inflammatory Mediators by this compound

| Target Mediator | Cell Line | Stimulant | Method | Result | Reference |

| Nitric Oxide (NO) | BV2 Microglial Cells | Lipopolysaccharide (LPS) | Griess Assay | Dose-dependent inhibition | [2] |

| Prostaglandin E2 (PGE2) | BV2 Microglial Cells | Lipopolysaccharide (LPS) | Enzyme Immunoassay (EIA) | Dose-dependent inhibition | [2] |

| Interleukin-1β (IL-1β) | Murine Peritoneal Macrophages | Lipopolysaccharide (LPS) | Not Specified | Inhibition observed | [1] |

| Interleukin-6 (IL-6) | Murine Peritoneal Macrophages | Lipopolysaccharide (LPS) | Not Specified | Inhibition observed | [1] |

| Tumor Necrosis Factor-α (TNF-α) | Murine Peritoneal Macrophages | Lipopolysaccharide (LPS) | Not Specified | Inhibition observed | [1] |

Table 2: Effect of this compound on Pro-inflammatory Enzyme Expression

| Target Enzyme | Cell Line | Stimulant | Method | Result | Reference |

| Inducible Nitric Oxide Synthase (iNOS) | BV2 Microglial Cells | Lipopolysaccharide (LPS) | Western Blot | Dose-dependent reduction in protein expression | [2] |

| Cyclooxygenase-2 (COX-2) | BV2 Microglial Cells | Lipopolysaccharide (LPS) | Western Blot | Dose-dependent reduction in protein expression | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the early in vitro evaluation of this compound.

Cell Culture and Treatment

-

Cell Lines:

-

BV2 murine microglial cells.

-

Primary murine peritoneal macrophages.

-

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL).

Key In Vitro Assays

-

Cell Viability Assay (MTT Assay):

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with this compound at various concentrations for 24 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Nitric Oxide (NO) Production Assay (Griess Assay):

-

Collect the cell culture supernatant after treatment with this compound and LPS.

-

Mix an equal volume of the supernatant with Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

-

Prostaglandin E2 (PGE2) Measurement (Enzyme Immunoassay - EIA):

-

Collect the cell culture supernatant.

-

Measure the PGE2 concentration using a commercial PGE2 EIA kit according to the manufacturer's instructions.

-

-

Western Blot Analysis:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA protein assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., iNOS, COX-2, p-IκBα, IκBα, Nrf2, HO-1, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Nuclear and Cytoplasmic Fractionation:

-

Harvest the cells and lyse them using a hypotonic buffer.

-

Centrifuge to pellet the nuclei.

-

Collect the supernatant as the cytoplasmic fraction.

-

Lyse the nuclear pellet with a nuclear extraction buffer.

-

Use the fractions for Western blot analysis to assess the nuclear translocation of proteins like Nrf2 and NF-κB p65.

-

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by this compound and a typical experimental workflow.

Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of this compound.

Figure 2: Activation of the Nrf2/HO-1 signaling pathway by this compound.

Figure 3: General experimental workflow for in vitro evaluation of this compound.

Conclusion

The early in vitro studies on this compound provide a strong foundation for its further development as a potential therapeutic agent for inflammatory and neurodegenerative disorders. Its dual mechanism of action, involving the inhibition of the pro-inflammatory NF-κB pathway and the activation of the cytoprotective Nrf2/HO-1 pathway, makes it a particularly compelling candidate. The data presented in this guide, along with the detailed experimental protocols, are intended to facilitate future research and accelerate the translation of these promising preclinical findings. Further investigations are warranted to establish a more comprehensive quantitative profile, including the determination of IC50 values, and to explore its efficacy and safety in in vivo models.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Desoxo-Narchinol A from Nardostachys jatamansi

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desoxo-Narchinol A is a bioactive sesquiterpenoid found in the rhizomes and roots of Nardostachys jatamansi, a plant with a long history of use in traditional medicine.[1][2] This compound has garnered significant interest for its potential therapeutic properties, particularly its anti-inflammatory effects.[1][3][4] These application notes provide detailed protocols for the extraction, purification, and analysis of this compound for research and development purposes.

Extraction of this compound

The initial step in isolating this compound involves extracting the compound from the dried rhizomes of Nardostachys jatamansi. Studies have shown that a 20% aqueous ethanol solution is particularly effective for maximizing the yield of this compound.[1][5]

Protocol: Ethanol Maceration

-

Preparation of Plant Material:

-

Obtain dried rhizomes of Nardostachys jatamansi.

-

Grind the rhizomes into a coarse powder to increase the surface area for extraction.

-

-

Maceration:

-

Place the powdered rhizomes in a suitable vessel.

-

Add 20% (v/v) aqueous ethanol to the powder in a 1:10 ratio (w/v).

-

Seal the vessel and allow it to stand for 48-72 hours at room temperature, with occasional agitation.

-

-

Filtration and Concentration:

-

Filter the mixture through cheesecloth or a suitable filter paper to separate the extract from the solid plant material.

-

Re-extract the residue twice more with fresh 20% aqueous ethanol.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude aqueous ethanol extract.

-

Purification of this compound

The purification of this compound from the crude extract is a multi-step process involving solvent partitioning, column chromatography, and high-performance liquid chromatography (HPLC).

Protocol: Multi-Step Purification

-

Solvent Partitioning:

-

Suspend the crude aqueous ethanol extract in water.

-

Perform liquid-liquid extraction with chloroform (CHCl₃) three times.

-

Combine the chloroform fractions and evaporate the solvent to yield the chloroform-soluble fraction, which will be enriched with this compound.

-

-

Silica Gel Column Chromatography:

-

Pack a glass column with silica gel as the stationary phase.

-

Dissolve the chloroform fraction in a minimal amount of a suitable solvent and load it onto the column.

-

Elute the column with a gradient of hexane and ethyl acetate (EtOAc), starting with a ratio of 8:2 and gradually increasing the polarity to 100% EtOAc.[1][5]

-

Follow with a gradient of ethyl acetate and methanol (MeOH), from 99:1 to 25:75, to elute more polar compounds.[1][5]

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

-

-

Semi-Preparative HPLC:

-

Pool the fractions from column chromatography that are rich in this compound and concentrate them.

-

Further purify the concentrated fraction using a normal-phase semi-preparative HPLC system.

-

A suggested method involves a gradient of hexane in ethanol (e.g., 92% to 90% over 20 minutes) to achieve fine separation.[1][5]

-

Collect the peak corresponding to this compound.

-

Quantitative Data

The following table summarizes the parameters for the analytical quantification of this compound.

| Parameter | Method | Details | Reference |

| Analytical Column | LC-MS/MS | ZORBAX Extend C18 (2.1 × 50 mm, 3.5 µm) | [6] |

| Mobile Phase | LC-MS/MS | Gradient elution with acetonitrile and 0.1% formic acid in water | [3][6] |

| Lower Limit of Quantification (LLOQ) | LC-MS/MS | 5 ng/mL in plasma | [6] |

| Accuracy | LC-MS/MS | 97.23–104.54% in rat plasma; 95.90–110.11% in mouse plasma | [3] |

| Precision | LC-MS/MS | Within 8.65% in rat plasma; within 6.46% in mouse plasma | [3] |

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for the extraction and purification of this compound, as well as its proposed anti-inflammatory signaling pathway.

Caption: Experimental workflow for the extraction and purification of this compound.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

References

- 1. Chemical Analysis of the Ingredients of 20% Aqueous Ethanol Extract of Nardostachys jatamansi through Phytochemical Study and Evaluation of Anti-Neuroinflammatory Component - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory effect of desoxo-narchinol-A isolated from Nardostachys jatamansi against lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Pharmacokinetic study comparing pure this compound and nardosinonediol with extracts from Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for High-Yield Extraction of Desoxo-Narchinol A

Introduction

Desoxo-Narchinol A is a significant bioactive sesquiterpenoid isolated from the roots and rhizomes of Nardostachys jatamansi DC (Valerianaceae).[1][2] This compound has garnered attention within the scientific community for its potent anti-neuroinflammatory properties.[1][3] Efficacious and high-yield extraction of this compound is a critical first step for research into its pharmacological activities and for potential drug development. These application notes provide detailed protocols for various extraction methods, a comparative analysis of their parameters, and visual workflows to guide researchers in selecting the optimal strategy for their needs.

Comparative Analysis of Extraction Methods

The selection of an extraction method is pivotal and depends on factors such as desired yield, purity, extraction time, and available equipment. Conventional methods like maceration and Soxhlet are common but often require longer durations and larger solvent volumes.[4][5] Modern methods, including ultrasound-assisted and optimized reflux extraction, can offer significantly higher efficiency and reduced extraction times.[2][6]

Table 1: Summary of Extraction Parameters for Sesquiterpenoids from Nardostachys jatamansi

| Extraction Method | Solvent System | Temperature | Duration | Solvent-to-Solid Ratio | Key Findings & Reference |

| Optimized Reflux | 24.98% Ethanol in Water | 70°C | 3 hours | 78.81 mL/g | Optimized for simultaneous quantification of three major sesquiterpenes, including this compound.[2] |